Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate

Description

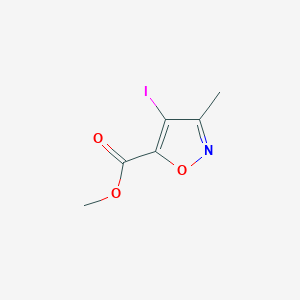

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3, an iodine atom at position 4, and a methyl ester at position 5. The 1,2-oxazole ring (O at position 1, N at position 2) is aromatic, with substituents influencing its electronic and steric properties.

Properties

IUPAC Name |

methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVIGRLAMMUNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309457-57-4 | |

| Record name | methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate typically involves the iodination of a precursor compound. One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 4-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar iodination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo substituent serves as an excellent electrophilic site for transition-metal-catalyzed cross-couplings, enabling the introduction of diverse substituents.

Sonogashira Coupling

Reaction with terminal alkynes under Pd catalysis yields 4-alkynylisoxazoles. For example:

-

Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (10 mol%), NEt₃, 60°C, 8–12 hours .

-

Substrates : Phenylacetylene, propargyl alcohol, and other alkynes.

Suzuki-Miyaura Coupling

Aryl boronic acids react at the 4-position to form biaryl derivatives.

-

Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, dioxane/H₂O (4:1), 80°C .

-

Typical Yields : 70–90% (based on analogous 4-iodoisoxazole systems) .

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles, though this is less common than cross-couplings due to steric hindrance from the adjacent methyl group.

Alkoxydehalogenation

-

Example : Reaction with sodium methoxide in methanol at reflux yields 4-methoxy derivatives.

Ester Hydrolysis and Derivatives

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization.

Saponification

-

Product : 4-Iodo-3-methyl-1,2-oxazole-5-carboxylic acid.

-

Yield : 58–81% (based on analogous methyl ester hydrolysis) .

Amidation

The acid can be coupled with amines using EDCI/HOBt:

Directed Lithiation

The iodine atom directs lithiation at the 5-position (adjacent to the ester), enabling further electrophilic quenching.

Reaction Scheme:

-

Lithiation : LDA (2.2 equiv), THF, –78°C.

-

Electrophile Addition : E.g., DMF for formylation or Me₃SnCl for stannylation .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, though the iodo substituent may limit regioselectivity.

Example: Reaction with benzonitrile oxide

-

Conditions : RT, 12 hours.

-

Product : 4-Iodo-3-methyl-5-(benzoyl)isoxazolo[5,4-d]isoxazole.

Table 2: Hydrolysis and Functionalization

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | LiOH, MeOH/H₂O, 60°C | 4-Iodo-3-methyl-oxazole-5-carboxylic acid | 81 | |

| Amidation | EDCI, HOBt, benzylamine | Corresponding amide | 75 |

Key Research Findings

-

Steric Effects : The 3-methyl group hinders nucleophilic substitution at the 4-position, making cross-couplings more favorable .

-

Electronic Tuning : The electron-withdrawing ester enhances the electrophilicity of the 4-iodo group, facilitating Pd-mediated reactions .

-

Stability : The compound is stable under acidic and basic hydrolytic conditions but decomposes above 200°C .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has been investigated for its potential anticancer properties. Isoxazole derivatives are known for their biological activity, including effects on tumor growth. A study demonstrated that certain isoxazole derivatives exhibit potent anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound serves as a precursor for synthesizing various aryl isoxazole derivatives, which can enhance anticancer efficacy.

Synthetic Intermediates

This compound is valuable as a synthetic intermediate in the preparation of more complex molecules. It can undergo various reactions such as coupling and condensation, facilitating the synthesis of biologically active compounds. For instance, it can be transformed into inhibitors targeting specific pathways in cancer cells or used to develop new antibiotics .

Agricultural Applications

Pesticide Development

this compound has potential applications in the development of pesticides. Isoxazole derivatives are recognized for their efficacy against pests and diseases affecting crops. Research indicates that these compounds can inhibit the growth of certain fungi and bacteria, making them suitable candidates for agricultural use .

Synthetic Chemistry

Building Block for Organic Synthesis

The compound is an important building block in organic synthesis, particularly in constructing heterocyclic compounds. Its ability to participate in palladium-catalyzed cross-coupling reactions expands its utility in synthesizing complex molecules . For example, it can be used to produce alkynylisoxazoles through Sonogashira coupling reactions, yielding products with high efficiency .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its oxazole ring and iodine substituent. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular data, and applications of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate and related compounds:

Key Observations

Electronic Effects: The iodine atom in the target compound is strongly electron-withdrawing, which may deactivate the oxazole ring toward electrophilic substitution compared to electron-donating groups like NH₂ (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) . Fluorine in Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate enhances aromatic π-π stacking while maintaining moderate reactivity .

Steric and Crystallographic Considerations: The bulky iodine substituent may disrupt crystal packing, though its high atomic number improves X-ray diffraction contrast, aiding structural determination via programs like SHELXL .

Reactivity and Synthetic Utility :

- The formyl group in Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate allows for facile derivatization (e.g., Schiff base formation), contrasting with the iodine atom’s role in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

- The dihydro-oxazole in Methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate exhibits reduced aromaticity, favoring ring-opening reactions .

Biological Relevance: Amino-substituted analogues (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) are prevalent in drug discovery due to their hydrogen-bonding capacity and resemblance to natural amino acids .

Biological Activity

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article provides an overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the iodine substituent enhances its lipophilicity, facilitating interactions with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The iodine atom may also play a role in enhancing the compound’s bioavailability and membrane permeability.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| U937 | 12.0 | Modulation of cell cycle progression |

| A549 | 10.5 | Inhibition of proliferation |

The compound has been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspases, leading to programmed cell death .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of this compound derivatives. The researchers synthesized several analogs and assessed their activities against cancer cell lines and microbial pathogens. Notably, some derivatives demonstrated enhanced potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity .

Another investigation explored the compound's effects on inflammatory pathways. The results indicated that this compound could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are used to prepare Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate, and how is reaction efficiency assessed?

- Methodological Answer: Synthesis often involves cyclocondensation of iodinated precursors or halogenation of pre-formed oxazole rings. For example, sulfonamide formation on analogous oxazole esters uses pyridine-mediated reactions with sulfonyl chlorides, monitored via TLC (Rf analysis) and purified via column chromatography . Reaction progress is tracked using HPLC or LC-MS to quantify intermediates and byproducts.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: 1H/13C NMR identifies substituent positions (e.g., iodine at C4, methyl at C3), while IR confirms ester carbonyl stretches (~1700 cm⁻¹). Mass spectrometry validates molecular weight, and purity is assessed via HPLC (≥97% purity thresholds, as seen in related iodinated oxazoles ). X-ray crystallography (using SHELXL ) resolves stereochemical details.

Advanced Research Questions

Q. How can graph set analysis and crystallographic tools elucidate hydrogen bonding patterns in this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SHELXL ) refines bond lengths and angles, while ORTEP-III visualizes anisotropic displacement parameters. Graph set analysis classifies hydrogen bonds (e.g., D···A distances, angles) to map supramolecular interactions, revealing how iodine influences crystal packing (e.g., halogen bonding or π-stacking).

Q. What approaches resolve discrepancies between computational models and experimental data for this compound’s reactivity?

- Methodological Answer: Discrepancies may arise from solvent effects or DFT approximations. Researchers cross-validate computational geometries (e.g., iodine’s steric effects) with crystallographic data . Variable-temperature NMR probes dynamic behavior, while statistical metrics (e.g., R-factors ) validate refinement models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.